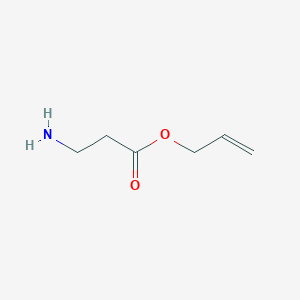
Allyl 3-aminopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 3-aminopropanoate is an organic compound that features both an allyl group and an amino group attached to a propanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Allyl 3-aminopropanoate can be synthesized through several methods. One common approach involves the reductive amination of this compound with a suitable aldehyde or ketone . Another method includes the condensation of this compound with carboxylic acids or their derivatives .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes typically use catalysts such as nickel or palladium to facilitate the reaction under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Allyl 3-aminopropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical reagents include alkyl halides and other electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Allyl 3-aminopropanoate has several applications in scientific research:
Mécanisme D'action
The mechanism by which allyl 3-aminopropanoate exerts its effects involves its interaction with specific molecular targets. These interactions often involve the formation of covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved can include enzymatic reactions and other biochemical processes .
Comparaison Avec Des Composés Similaires
3-Aminopropanoic acid: This compound is structurally similar but lacks the allyl group.
Allyl amine: Another similar compound, which features an allyl group attached to an amine.
Uniqueness: Allyl 3-aminopropanoate is unique due to its combination of an allyl group and an amino group on a propanoate backbone. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Propriétés
Formule moléculaire |
C6H11NO2 |
|---|---|
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
prop-2-enyl 3-aminopropanoate |
InChI |
InChI=1S/C6H11NO2/c1-2-5-9-6(8)3-4-7/h2H,1,3-5,7H2 |
Clé InChI |
PWCFLPWPZDNXFL-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


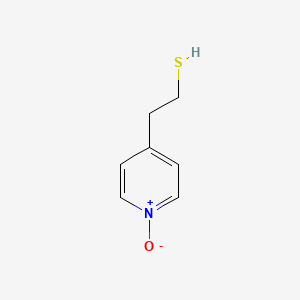

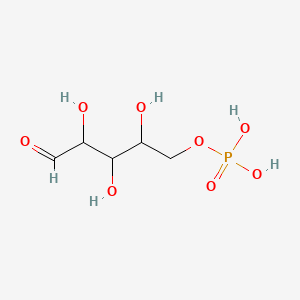
![2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide](/img/structure/B13988334.png)
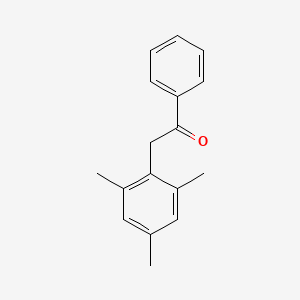

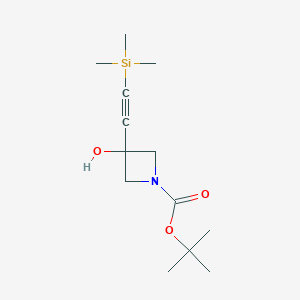
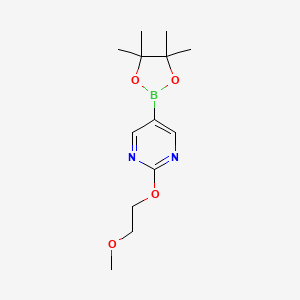

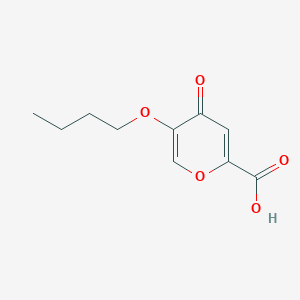
![tert-Butyl 1-thioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13988381.png)
![1-Oxa-2-azaspiro[4.5]dec-2-en-3-amine](/img/structure/B13988383.png)
![Benzyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13988384.png)

